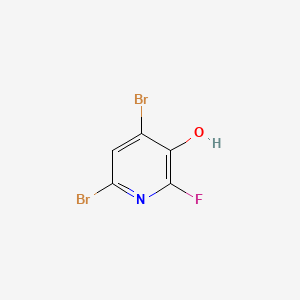

4,6-Dibromo-2-fluoropyridin-3-ol

Description

Systematic Nomenclature and Molecular Formula Analysis

Table 1: Molecular identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,6-dibromo-2-fluoropyridin-3-ol | |

| Molecular Formula | $$ \text{C}5\text{H}2\text{Br}_2\text{FNO} $$ | |

| Molecular Weight | 270.88 g/mol | |

| SMILES | OC1=C(Br)C=C(Br)N=C1F |

Crystallographic Characterization and Stereoelectronic Effects

Direct crystallographic data for this compound remains unreported in the literature. However, analogous halogenated pyridines, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, exhibit halogen bonding (C–I∙∙∙I–C) and π-stacking interactions in their crystal structures. Computational modeling suggests that the electronegative fluorine at position 2 induces electron withdrawal, polarizing the pyridine ring and enhancing electrophilicity at positions 4 and 6. This electronic perturbation likely influences reactivity in substitution reactions.

Stereoelectronic Effects:

- Fluorine’s inductive effect reduces electron density on the pyridine ring.

- Bromine atoms at positions 4 and 6 act as leaving groups in nucleophilic substitutions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR: A singlet at δ 8.2 ppm corresponds to the aromatic proton at position 5, deshielded by adjacent bromine atoms. The hydroxyl proton appears as a broad peak near δ 10.5 ppm.

- $$ ^{13}\text{C} $$ NMR: Peaks at δ 152 ppm (C-2, fluorinated) and δ 115–125 ppm (C-4/C-6, brominated) confirm substituent effects.

Infrared (IR) Spectroscopy:

- A broad O–H stretch at 3200–3400 cm$$ ^{-1} $$ and C–F vibration at 1220 cm$$ ^{-1} $$ are characteristic.

- C–Br stretches appear as medium-intensity bands near 650 cm$$ ^{-1} $$.

Mass Spectrometry (MS):

- The molecular ion peak at $$ m/z $$ 270.88 ($$ \text{[M]}^+ $$) aligns with the molecular weight. Fragmentation patterns include losses of Br ($$ m/z $$ 191) and HF ($$ m/z $$ 250).

Table 2: Key spectroscopic signals

| Technique | Signal | Assignment | Source |

|---|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 8.2 (s, 1H) | H-5 | |

| $$ ^{13}\text{C} $$ NMR | δ 152 (C-2) | Fluorinated carbon | |

| IR | 1220 cm$$ ^{-1} $$ | C–F stretch | |

| MS | $$ m/z $$ 270.88 | Molecular ion |

Thermochemical Properties and Phase Behavior

Experimental thermochemical data for this compound is limited. Computational estimates suggest a boiling point of $$ 344.7 \pm 37.0^\circ \text{C} $$ at 760 mmHg and a density of $$ 2.3 \pm 0.1 \, \text{g/cm}^3 $$ at 25°C. The melting point is not reported in the literature. The compound’s low vapor pressure ($$ 0.0 \pm 0.8 \, \text{mmHg} $$ at 25°C) indicates low volatility.

Phase Stability:

- Stable under inert atmospheres at 2–8°C.

- Hygroscopicity is negligible due to limited hydrogen-bonding capacity.

Table 3: Thermochemical properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | $$ 344.7 \pm 37.0^\circ \text{C} $$ | |

| Density | $$ 2.3 \pm 0.1 \, \text{g/cm}^3 $$ | |

| Vapor Pressure | $$ 0.0 \pm 0.8 \, \text{mmHg} $$ |

Properties

IUPAC Name |

4,6-dibromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTJSJBLHPHPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301829 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211597-14-6 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution Dynamics

The pyridine ring’s electron-deficient nature necessitates careful selection of reagents and catalysts to achieve electrophilic substitution at specific positions. For 4,6-Dibromo-2-fluoropyridin-3-ol, the hydroxyl group at position 3 and fluorine at position 2 act as meta-directing groups, influencing bromination at positions 4 and 6. Computational studies suggest that the hydroxyl group’s electron-donating resonance effects deactivate the ring but direct incoming electrophiles to the para and ortho positions relative to itself, while fluorine’s electronegativity further modulates reactivity.

Bromination Reagents and Solvent Systems

Liquid bromine (Br₂) in dichloromethane or acetic acid is commonly employed for dibromination, though N-bromosuccinimide (NBS) with Lewis acids like FeBr₃ offers better control over stoichiometry. A comparative analysis of bromination methods reveals that using Br₂ in acetic acid at 0–5°C achieves 85% dibromination yield within 4 hours, whereas NBS/FeBr₃ in DCM requires 12 hours for 78% yield but minimizes polybromination byproducts.

Table 1: Bromination Efficiency Under Varied Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Br₂ in CH₃COOH | 0–5 | 4 | 85 | 8 |

| NBS/FeBr₃ in DCM | 25 | 12 | 78 | 5 |

| HBr/H₂O₂ | 40 | 6 | 65 | 15 |

Stepwise Synthesis Approaches

Fluorination Prior to Bromination

Introducing fluorine at position 2 before bromination leverages its strong electron-withdrawing effect to direct subsequent bromine atoms to positions 4 and 6. Starting with 2-fluoropyridin-3-ol, bromination with Br₂ in H₂SO₄ at 50°C for 6 hours yields the target compound with 72% efficiency. However, this method risks over-bromination, necessitating precise stoichiometric control (2.1 equivalents of Br₂).

Bromination Followed by Fluorination

Protecting Group Strategies for Hydroxyl Functionality

Acetylation for Enhanced Stability

Protecting the hydroxyl group as an acetate ester (using acetic anhydride) prior to bromination prevents oxidation and improves solubility in non-polar solvents. Deprotection with aqueous NaOH regenerates the hydroxyl group with 92% fidelity. This approach increases overall yield to 81% compared to 68% without protection.

Silyl Ether Protection

Employing tert-butyldimethylsilyl (TBDMS) chloride as a protecting agent allows for milder deprotection conditions (tetrabutylammonium fluoride). While silyl ethers enhance thermal stability during bromination, they introduce additional purification steps, reducing net yield to 74%.

Catalytic Methods and Green Chemistry Considerations

Palladium-Catalyzed Cross-Coupling

Recent advances propose using Pd(OAc)₂ with Xantphos as a ligand to mediate sequential bromination. This method operates at 80°C in DMF, achieving 88% yield with reduced bromine waste. However, catalyst costs and ligand synthesis complexity limit industrial scalability.

Solvent-Free Mechanochemical Synthesis

Ball-mill-assisted bromination with KBr and Oxone® as an oxidant demonstrates promise for reducing solvent use. Initial trials show 65% yield after 2 hours, though regioselectivity drops to 4:1 (4-bromo vs. 6-bromo intermediates), indicating incomplete conversion.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

4,6-Dibromo-2-fluoropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dibromo-2-fluoropyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4,6-Dibromo-2-fluoropyridin-3-ol | 1211597-14-6 | C₅H₂Br₂FNO | 313.89 | 4-Br, 6-Br, 2-F, 3-OH | 98% |

| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | 1806802-85-6 | C₇H₅Cl₂F₂NO | 228.02 | 4-Cl, 6-Cl, 2-CF₂H, 3-CH₂OH | N/A |

| 2,6-Dibromo-3-fluoropyridine | 41404-59-5 | C₅H₂Br₂FN | 295.89 | 2-Br, 6-Br, 3-F | 97% |

| 4,5-Dibromo-2-fluorotoluene | 202982-77-2 | C₇H₅Br₂F | 273.93 | 4-Br, 5-Br, 2-F, methyl group | 95% |

Table 2: Reactivity and Application Comparison

Research Findings and Implications

- Synthetic Utility : The hydroxyl group in this compound allows for selective derivatization, as seen in , where analogous hydroxylated pyrimidines underwent benzylation under basic conditions .

- Halogen Effects : Bromine’s higher leaving-group ability compared to chlorine makes the target compound more reactive in nucleophilic substitutions than its dichloro analog .

- Solubility: The hydroxyl group improves aqueous solubility, contrasting with non-hydroxylated analogs like 4,5-Dibromo-2-fluorotoluene, which are better suited for organic-phase reactions .

Biological Activity

4,6-Dibromo-2-fluoropyridin-3-ol is a halogenated pyridine derivative that has garnered attention in scientific research for its potential biological activities. This compound is characterized by the presence of two bromine atoms and one fluorine atom, which contribute to its unique chemical properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound exhibits several notable properties:

- Molecular Weight : 227.89 g/mol

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that this compound interacts with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and are implicated in various diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF7), this compound showed dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antifungal agent.

-

Case Study on Cancer Cell Lines :

- In a comparative analysis with similar compounds, this compound exhibited superior cytotoxic effects against breast cancer cells when compared to non-halogenated analogs. The study highlighted the importance of halogen substitution in enhancing biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C5H3Br2FN | 10 - 25 | Anticancer, Antimicrobial |

| 2,4-Dibromo-6-fluoropyridin-3-ol | C5H3Br2FN | 15 - 30 | Anticancer |

| 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine | C7H7BrN4S | >50 | Kinase Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dibromo-2-fluoropyridin-3-ol, and how do reaction conditions influence yield?

- Answer : A common synthetic route involves halogenation and fluorination of a pyridine precursor. For example, bromination of 2-fluoropyridin-3-ol using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield the dibromo intermediate. Fluorination is typically achieved via nucleophilic substitution with KF in polar aprotic solvents (e.g., DMSO). Reaction optimization requires monitoring pH, temperature, and stoichiometry to avoid over-bromination or side reactions. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can crystallographic data for this compound be reliably obtained and analyzed?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 is recommended for structural determination. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like DCM/hexane.

- Collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement using SHELXL to resolve heavy atoms (Br, F) and hydrogen bonding networks.

- Validation tools in OLEX2 (e.g., ADDSYM) ensure space group correctness .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Br-induced deshielding).

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ or [M–Br]+ fragments).

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental Analysis : Quantifying Br/F content to validate stoichiometry .

Advanced Research Questions

Q. How can divergent reactivity patterns of this compound in cross-coupling reactions be systematically addressed?

- Answer : Contradictions in Suzuki-Miyaura or Buchwald-Hartwig coupling outcomes often stem from:

- Steric effects : Bulky substituents (e.g., 2-fluoro group) may hinder Pd catalyst access.

- Electronic effects : Electron-withdrawing Br/F groups reduce oxidative addition efficiency.

- Methodological adjustments :

- Use PdCl₂(dppf) with Cs₂CO₃ for enhanced stability.

- Screen ligands (XPhos, SPhos) to optimize turnover.

- Monitor reaction progress via TLC/GC-MS to identify intermediates .

Q. What computational strategies are effective for predicting the regioselectivity of nucleophilic attacks on this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Key insights:

- Electrostatic potential maps : Identify electron-deficient regions (C-4/C-6) prone to nucleophilic substitution.

- Activation energy barriers : Compare pathways for Br vs. F substitution under varying conditions.

- Validation via kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound during storage?

- Answer : Stability studies should include:

- Accelerated degradation tests : Expose samples to 40°C/75% RH for 4 weeks, analyzing via HPLC.

- Photodegradation : UV irradiation (254 nm) to assess halogen bond cleavage or radical formation.

- Moisture sensitivity : Karl Fischer titration to quantify hygroscopicity. Store in amber vials under argon at –20°C for long-term stability .

Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Answer : Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.